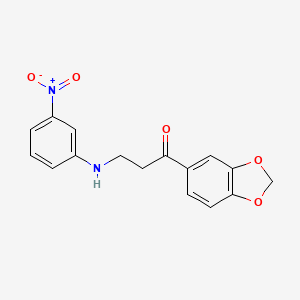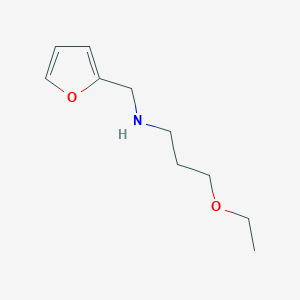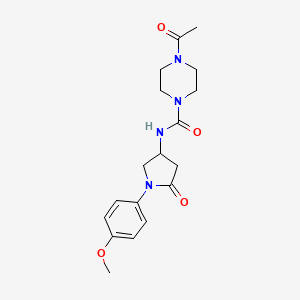![molecular formula C18H16N2O3S B2542982 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 906784-50-7](/img/structure/B2542982.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is a derivative of dibenzo[1,4]dioxin-1-carboxamide, which is a class of compounds known for their potential antitumor properties. These compounds have been studied for their ability to intercalate with DNA, which is a mechanism that can disrupt the replication and transcription of cancer cells, leading to their death. The specific compound is likely to have been synthesized as part of a series of similar compounds with variations in their molecular structure to evaluate their biological activity and potential as antitumor agents.
Synthesis Analysis
The synthesis of dibenzo[1,4]dioxin-1-carboxamides, which are closely related to the compound , involves the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids through various methods. However, the synthesis is not regiospecific, and the separation of regioisomers can be challenging. The synthesis of these compounds is crucial for the evaluation of their antitumor activity, as small changes in the molecular structure can significantly affect their biological activity and potency .
Molecular Structure Analysis
The molecular structure of dibenzo[1,4]dioxin-1-carboxamides, including the compound , is characterized by the presence of a dibenzo[1,4]dioxin moiety and a carboxamide group. Substituents at specific positions on the dibenzo[1,4]dioxin ring can enhance the compound's antitumor activity. For example, substituents placed peri to the carboxamide side chain enhance activity and potency, which is a common feature observed in other DNA-intercalating antitumor agents .
Chemical Reactions Analysis
The dibenzo[1,4]dioxin-1-carboxamides are known to act as DNA-intercalating agents. This means they can insert themselves between the base pairs of DNA, disrupting the normal function of the DNA molecule. This disruption can inhibit the replication and transcription processes essential for cancer cell growth and survival. The chemical reactions involved in the intercalation process are critical for the antitumor activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo[1,4]dioxin-1-carboxamides are influenced by their molecular structure. These properties include solubility, stability, and the ability to interact with biological targets such as DNA. The presence of different substituents can affect these properties, which in turn can influence the compound's biological activity. For instance, the 9-chlorodibenzodioxin-1-carboxamide derivative has shown activity against Lewis lung carcinoma, indicating that specific modifications can lead to compounds with significant antitumor potential .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Raval, Naik, and Desai (2012) describes the microwave-assisted synthesis of carboxamide compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. These compounds demonstrated significant antibacterial and antifungal activities, showcasing their potential in antimicrobial research (Raval, Naik, & Desai, 2012).
Antibacterial Agents and QSAR Studies
- Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research signifies the potential of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivatives in developing new antibacterial agents (Palkar et al., 2017).
Antioxidant Studies
- A study by Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl carboxamides showing moderate to significant radical scavenging activity. These findings highlight the potential of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivatives in antioxidant research (Ahmad et al., 2012).
Antimicrobial Evaluation and Docking Studies
- Research by Talupur, Satheesh, and Chandrasekhar (2021) involved the synthesis and characterization of carboxamides, which underwent biological evaluation and molecular docking studies, indicating potential application in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).
Cytotoxic Activity
- Deady et al. (2005) explored carboxamide derivatives showing potent cytotoxicity against murine leukemia and carcinoma, demonstrating the potential use of related compounds in cancer research (Deady et al., 2005).
Diuretic Activity
- A study by Yar and Ansari (2009) found that certain benzothiazole-2-carboxamide derivatives, related to the compound , had promising diuretic activity, indicating potential in renal and cardiovascular research (Yar & Ansari, 2009).
Mecanismo De Acción
Target of Action
Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs
Mode of Action
The mode of action of thiazoles can vary widely depending on the specific compound and its targets. Some thiazoles act by inhibiting key enzymes in their target organisms or cells
Biochemical Pathways
Thiazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazoles have been found to inhibit the synthesis of key proteins in bacteria, leading to their antimicrobial effects
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles can vary widely depending on the specific compound. These properties can affect the bioavailability of the compound and its ability to reach its targets
Result of Action
The molecular and cellular effects of thiazoles can vary depending on their specific targets and mode of action. Some thiazoles have been found to have cytotoxic effects on cancer cells, for example
Action Environment
The action, efficacy, and stability of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances
Propiedades
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-7-8-11(2)16-15(10)19-18(24-16)20-17(21)14-9-22-12-5-3-4-6-13(12)23-14/h3-8,14H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNAZOGZHUUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)


![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)



![3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid](/img/structure/B2542911.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2542917.png)
![2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2542918.png)
![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)
